4-(4-Chlorophenyl)-4-oxobut-2-enal
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Overview
Description
4-(4-Chlorophenyl)-4-oxobut-2-enal is an organic compound characterized by the presence of a chlorophenyl group attached to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-oxobut-2-enal can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where 4-chlorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the product being isolated through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as column chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-oxobut-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(4-Chlorophenyl)-4-oxobut-2-enal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-oxobut-2-enal involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition is often achieved through the formation of covalent bonds with active site residues or by altering the enzyme’s conformation. The pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl azide
- 4-Chlorophenyl isocyanate
- Bis(4-chlorophenyl) sulfone
- 4-Chlorophenol
- 4-Chlorothiophenol
Uniqueness
4-(4-Chlorophenyl)-4-oxobut-2-enal is unique due to its specific structural features, which confer distinct reactivity and biological activity. Unlike other similar compounds, it possesses a conjugated enone system that allows for diverse chemical transformations and interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
653599-68-9 |
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Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-oxobut-2-enal |
InChI |
InChI=1S/C10H7ClO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h1-7H |
InChI Key |
UILZUDKLGWYDCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC=O)Cl |
Origin of Product |
United States |
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